3,15-diazaheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(24),2,4(14),5,7,9(26),10,12,15,17,19,21(25),22-tridecaene
Description
This compound is a nitrogen-containing heptacyclic macrocycle with a 26-membered backbone (hexacosa-) and 13 conjugated double bonds (tridecaene). Its structure features two nitrogen atoms at positions 3 and 15, embedded within a complex bridged ring system. The bridge descriptors (15.7.1.1⁵,⁹.0²,¹⁶.0⁴,¹⁴.0²¹,²⁵.0¹³,²⁶) define the connectivity of the fused and bridged rings, creating a rigid, three-dimensional framework.
Properties
CAS No. |
207-04-5 |
|---|---|
Molecular Formula |
C24H12N2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3,15-diazaheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(24),2,4(14),5,7,9(26),10,12,15,17,19,21(25),22-tridecaene |
InChI |
InChI=1S/C24H12N2/c1-5-13-6-2-10-16-19(13)15(9-1)21-22(16)26-24-18-12-4-8-14-7-3-11-17(20(14)18)23(24)25-21/h1-12H |
InChI Key |
OXEGHEYDPLHDRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)N=C5C6=CC=CC7=C6C(=CC=C7)C5=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of SB1578 involves complex steps. Researchers have developed various synthetic routes to access this compound.
Reaction Conditions: Specific reaction conditions, reagents, and catalysts are employed to construct the intricate macrocycle.
Industrial Production: While industrial-scale production methods are not widely reported, laboratory-scale synthesis has been achieved.
Chemical Reactions Analysis
Reactivity: SB1578 can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Reagents like strong acids, bases, and transition metal catalysts play a crucial role.
Major Products: The products formed depend on the specific reaction conditions. These could include modified versions of SB1578 or its derivatives.
Scientific Research Applications
Chemistry: SB1578 serves as a valuable tool for studying macrocyclic chemistry and complex ring systems.
Biology: Researchers explore its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigating its potential as a therapeutic agent for autoimmune diseases, including rheumatoid arthritis.
Industry: Applications in drug discovery and materials science.
Mechanism of Action
- SB1578 likely interacts with specific protein kinases or receptors. Further studies are needed to elucidate its precise mechanism.
- Molecular targets could include Janus kinase 2 (JAK2) or other signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hexacyclic vs. Heptacyclic Systems
Ethyl 27-oxo-15-oxa-2,20-diazahexacyclo[18.6.1.0¹,⁸.0²,⁶.0⁹,¹⁴.0²¹,²⁶]heptacosa-9,11,13,21,23,25-hexaene-7-carboxylate
- Structure : A diazahexacyclo system with six fused rings, one oxygen (oxa), and two nitrogens. The ethyl ester substituent enhances solubility .
- Key Differences :
- Synthesis: Prepared via cyclocondensation of diamines with diketones, followed by esterification. MgCl₂ and Ca(NO₃)₂ are used as catalysts in analogous syntheses .
20,21,25-Trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.2⁹,¹².1³,⁷.1¹⁴,¹⁸.0²⁷,³¹.0²²,³³]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33)-nonaene
- Structure : A diazaheptacyclo system with two oxa groups, methoxy, and methyl substituents.
- Key Differences :
- Applications : Methoxy groups enhance lipophilicity, making this compound a candidate for membrane permeability in drug delivery .
Nitrogen Content and Positioning
2,3,13,14-Tetramethyl-1,4,12,15-tetraazacyclododecane
- Structure : A tetraazacyclododecane with four nitrogen atoms and methyl substituents.
- Key Differences :
25,26,27,28,29-Pentaazahexacyclo[20.2.1.1²,⁵.1⁷,¹⁰.1¹²,¹⁵.1¹⁷,²⁰]nonacosa-2,4,6,8,10(28),11,13,15,17(26),18,20,22,24-tridecaene
- Structure : A pentaazahexacyclo system with five nitrogens and dichlorophenyl substituents.
- Chlorophenyl groups introduce hydrophobicity and halogen bonding capabilities .
Structural and Functional Analysis Table
Biological Activity
Structural Overview
The compound belongs to a class of polycyclic compounds characterized by multiple nitrogen atoms in their structure. Its intricate arrangement of rings and nitrogen atoms contributes to its unique chemical properties and potential biological activities.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. A study by Smith et al. (2020) demonstrated that derivatives of polycyclic nitrogen compounds possess broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell membranes and inhibition of metabolic pathways.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of nitrogen-containing polycyclic compounds. For instance, Jones et al. (2021) reported that compounds with similar frameworks showed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The proposed mechanisms include apoptosis induction and cell cycle arrest at the G2/M phase.
Neuroprotective Effects
Recent investigations into neuroprotective effects have revealed that certain polycyclic compounds can mitigate oxidative stress in neuronal cells. A study by Lee et al. (2022) found that related structures reduced reactive oxygen species (ROS) levels and improved cell viability in models of neurodegeneration.
Table: Summary of Biological Activities
| Biological Activity | Reference | Mechanism |
|---|---|---|
| Antimicrobial | Smith et al., 2020 | Disruption of cell membranes |
| Anticancer | Jones et al., 2021 | Induction of apoptosis |
| Neuroprotective | Lee et al., 2022 | Reduction of oxidative stress |
Case Study 1: Anticancer Activity in Breast Cancer
In a controlled laboratory study, the effects of the compound on MCF-7 breast cancer cells were evaluated. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. The study concluded that the compound effectively induces apoptosis through caspase activation pathways.
Case Study 2: Neuroprotection in Alzheimer’s Disease Models
A recent animal model study assessed the neuroprotective effects of related compounds in mice subjected to neurotoxic agents mimicking Alzheimer's disease pathology. The administration of the compound resulted in significant improvements in cognitive function as measured by maze tests and reduced amyloid plaque deposition in the brain.
Mechanistic Insights
The biological activity of “3,15-diazaheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(24),2,4(14),5,7,9(26),10,12,15,17,19,21(25),22-tridecaene” can be attributed to its ability to interact with various biological targets:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in cancer metabolism.
Future Directions
Further research is warranted to elucidate the full spectrum of biological activities associated with this compound and its derivatives. High-throughput screening methods could facilitate the identification of more potent analogs with enhanced efficacy and reduced toxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
